

# Technical Guide: t-Boc-Aminooxy-PEG7-bromide (CAS 2353410-15-6)

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## Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG7-bromide

Cat. No.: B8104469

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## Introduction

**t-Boc-Aminooxy-PEG7-bromide** is a bifunctional, polyethylene glycol (PEG)-based linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins. This molecule serves as a flexible linker, connecting a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[1][3] The hydrophilic PEG7 spacer enhances the aqueous solubility of the resulting PROTAC, a critical property for drug development.[4]

This technical guide provides a comprehensive overview of the chemical properties, applications, and representative experimental protocols for **t-Boc-Aminooxy-PEG7-bromide**.

## Chemical and Physical Properties

The key physicochemical properties of **t-Boc-Aminooxy-PEG7-bromide** are summarized in the table below. These properties are essential for designing synthetic routes and formulating experimental conditions.

Property	Value	Reference(s)
CAS Number	2353410-15-6	[1][4]
Molecular Formula	C <sub>21</sub> H <sub>42</sub> BrNO <sub>10</sub>	[4]
Molecular Weight	548.5 g/mol	[4]
Purity	Typically ≥98%	[4]
Appearance	Varies (often a solid or oil)	N/A
Solubility	Soluble in DMSO, DCM, DMF	[4]
Storage Conditions	-20°C for long-term storage	[2][4]

## Core Functionality and Mechanism of Action

**t-Boc-Aminooxy-PEG7-bromide** possesses two key reactive functionalities that enable its use in PROTAC synthesis:

- **t-Boc-Protected Aminooxy Group:** This functional group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group.[4] The resulting oxyamine is nucleophilic and can react with aldehydes or ketones to form a stable oxime linkage.[5]
- **Terminal Bromide:** The alkyl bromide serves as a good leaving group in nucleophilic substitution reactions.[4] This allows for the covalent attachment of the linker to a nucleophilic functional group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand.

The overall workflow for utilizing **t-Boc-Aminooxy-PEG7-bromide** in PROTAC synthesis involves a sequential or convergent approach to couple the two distinct ligands. The PEG7 linker itself plays a crucial role in orienting the two ligands to facilitate the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.

## Experimental Protocols

The following are representative, generalized protocols for the key chemical transformations involving **t-Boc-Aminooxy-PEG7-bromide**. Note: These are illustrative protocols and may

require optimization based on the specific properties of the ligands being used.

## Deprotection of the t-Boc Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminoxy functionality.

Materials:

- **t-Boc-Aminoxy-PEG7-bromide**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve **t-Boc-Aminoxy-PEG7-bromide** in dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25% TFA/DCM solution).<sup>[5]</sup>
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG7-bromide.

## Nucleophilic Substitution with a Phenolic Nucleophile (Illustrative PROTAC Synthesis Step)

This protocol describes the coupling of the bromide end of the linker to a ligand containing a phenolic hydroxyl group, a common functional group in small molecule inhibitors.

Materials:

- Aminooxy-PEG7-bromide (from protocol 4.1)
- Target protein ligand with a phenolic hydroxyl group
- Potassium carbonate ( $K_2CO_3$ ) or Cesium carbonate ( $Cs_2CO_3$ )
- Dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions

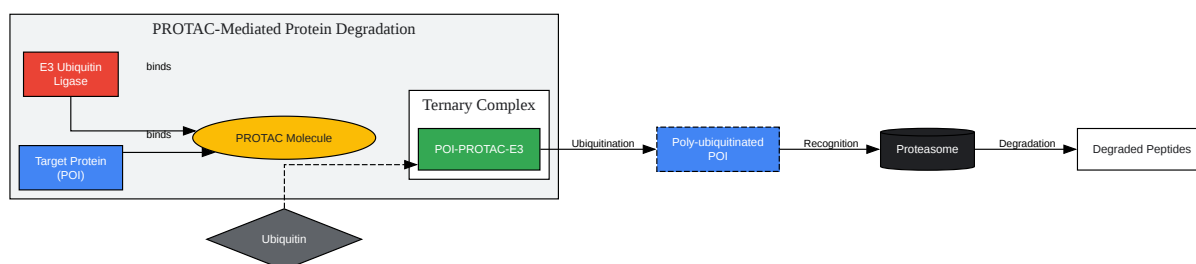
Procedure:

- To a solution of the phenolic ligand in anhydrous DMF, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide nucleophile.
- Add a solution of Aminooxy-PEG7-bromide (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired PROTAC intermediate.

## Visualizing the PROTAC Mechanism and Synthesis Workflow

The following diagrams illustrate the key processes involving **t-Boc-Aminoxy-PEG7-bromide**.



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Caption: The PROTAC mechanism of action.



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Caption: A representative synthetic workflow for PROTAC synthesis.

## Conclusion

**t-Boc-Aminooxy-PEG7-bromide** is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a flexible and hydrophilic PEG7 spacer and orthogonal reactive handles, allows for the systematic and modular synthesis of these complex molecules. Understanding its chemical properties and reactivity is paramount for the successful design and development of novel protein degraders, a promising therapeutic modality for a wide range of diseases.

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